- Preparation of nicotinate compounds, China, , ,
Cas no 94-44-0 (Benzyl nicotinate)
Benzyl nicotinate structure
Product Name:Benzyl nicotinate
CAS番号:94-44-0
MF:C13H11NO2
メガワット:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476
Update Time:2024-03-01
Benzyl nicotinate 化学的及び物理的性質
名前と識別子
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- インチ: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- InChIKey: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- BRN: 0159169
計算された属性
- せいみつぶんしりょう: 213.07900
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1,1165 g/cm3
- ゆうかいてん: 24 °C (lit.)
- ふってん: 177 °C/8 mmHg(lit.)
- フラッシュポイント: 華氏度:235.4°F
摂氏度:113°C - 屈折率: n20/D 1.570
- PSA: 39.19000
- LogP: 2.43860
- マーカー: 6526
- FEMA: 2420
- ようかいせい: 未確定
Benzyl nicotinate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315;H319
- 警告文: P305;P351;P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/38
- セキュリティの説明: S26
- 福カードFコード:8
- RTECS番号:QT0850000
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/38
Benzyl nicotinate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Benzyl nicotinate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72351-100ML |
Benzyl nicotinate |
94-44-0 | 100ml |
¥1000.45 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72351-500ML |
Benzyl nicotinate |
94-44-0 | 500ml |
¥4250.53 | 2023-11-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823946-500g |
Nicotinic acid benzyl ester |
94-44-0 | 95% | 500g |
1,660.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
Benzyl nicotinate |
94-44-0 | 1ml |
¥839.6 | 2023-10-14 | ||
| Matrix Scientific | 205581-100g |
Benzyl pyridine-3-carboxylate, 97% |
94-44-0 | 97% | 100g |
$114.00 | 2023-09-07 | |
| Matrix Scientific | 205581-250g |
Benzyl pyridine-3-carboxylate, 97% |
94-44-0 | 97% | 250g |
$193.00 | 2023-09-07 | |
| Chemenu | CM178193-500g |
BENZYL NICOTINATE |
94-44-0 | 95% | 500g |
$234 | 2021-08-05 | |
| TRC | B285465-5g |
Benzyl Nicotinate |
94-44-0 | 5g |
$ 58.00 | 2023-04-18 | ||
| TRC | B285465-10g |
Benzyl Nicotinate |
94-44-0 | 10g |
$ 69.00 | 2023-04-18 | ||
| TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 |
Benzyl nicotinate 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
リファレンス
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell, Organic Letters, 2015, 17(13), 3290-3293
合成方法 3
はんのうじょうけん
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
リファレンス
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
リファレンス
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
リファレンス
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids, Journal of Organic Chemistry, 2008, 73(18), 7096-7101
合成方法 6
はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functions, Chemistry Letters, 1989, (1), 59-60
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
リファレンス
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN, Organic Chemistry Frontiers, 2019, 6(5), 688-693
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
リファレンス
- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
リファレンス
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
リファレンス
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions, Synthetic Communications, 2010, 40(23), 3522-3527
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
リファレンス
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm), Tetrahedron Letters, 2008, 49(7), 1115-1120
合成方法 15
はんのうじょうけん
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
リファレンス
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, Advanced Synthesis & Catalysis, 2003, 345(8), 943-947
合成方法 16
はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
リファレンス
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant, Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640
合成方法 17
はんのうじょうけん
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C
リファレンス
- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating, Future Medicinal Chemistry, 2010, 2(2), 225-230
合成方法 18
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures, European Journal of Organic Chemistry, 2001, (5), 919-925
合成方法 19
はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
リファレンス
- A Method for the Reductive Scission of Heterocyclic Thioethers, Organic Letters, 2011, 13(23), 6232-6235
Benzyl nicotinate Raw materials
- pyridine-3-carbaldehyde
- Picolinic acid
- sodium pyridine-3-carboxylate
- Phenyl nicotinate
- Nicotinic anhydride
- Benzyl alcohol
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
- Niacin
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
Benzyl nicotinate Preparation Products
Benzyl nicotinate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:94-44-0)Benzyl nicotinate
注文番号:LE8813
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:00
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94-44-0)Benzyl nicotinate
注文番号:A23904
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:16
価格 ($):256.0
Email:sales@amadischem.com
Benzyl nicotinate 関連文献
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
94-44-0 (Benzyl nicotinate) 関連製品
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- 553-60-6(propan-2-yl pyridine-3-carboxylate)
- 16837-38-0(Nicotinic anhydride)
- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)
- 614-18-6(ethyl pyridine-3-carboxylate)
- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)
- 20826-02-2(Ethyl 5-methylnicotinate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)
- 93-60-7(Methyl nicotinate)